BENGHE Foundational & Exploratory

Check Availability & Pricing

‘ Compound of Interest

Compound Name: 1,4-Dimethoxybutan-2-one

Cat. No.: B1331369

In the landscape of drug development and chemical research, the unambiguous structural confirmation of novel or sparsely documented molecules i<
repository. It is designed as a comprehensive framework for researchers, outlining the principles, predicted spectroscopic data, and robust, self-valide

The Integrated Spectroscopic Workflow

The structural elucidation of an unknown compound is never reliant on a single technique. It is a logical, synergistic process where each piece of date
fragmentation, and Infrared (IR) Spectroscopy to identify key functional groups.

Caption: Integrated workflow for the structural elucidation of 1,4-Dimethoxybutan-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information

Expertise & Causality: Predicting the NMR Spectrum

In the absence of empirical data, we can predict the spectrum of 1,4-Dimethoxybutan-2-one based on established principles of chemical shifts and ¢
« H NMR Prediction: Protons are deshielded (shifted downfield) by adjacent electronegative atoms (like oxygen) and carbonyl groups. The n+1 rule
* 13C NMR Prediction: Carbon chemical shifts are highly dependent on their hybridization and the electronegativity of attached atoms. Carbonyl carb:

Table 1: Predicted H and 3C NMR Data for 1,4-Dimethoxybutan-2-one (in CDCls)
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Assignment (Structure: MeO-C*H2-C?(0)-C3H2-C*Hz-O*Me) Predicted *H Shift (ppm), Multiplicity, Integratiol
C1-H2 ~4.1,s, 2H

C1-O-CHs ~3.4,s,3H

C3-H2 ~2.8,t,2H

C4-H2 ~3.6,t, 2H

C*-O-CHs ~3.3,s,3H

C=0

Trustworthiness: A Self-Validating NMR Acquisition Protocol

This protocol is designed to yield high-quality, reproducible data. The steps ensure proper sample preparation, instrument calibration, and parameter
Step-by-Step Protocol for 1H and 13C NMR Data Acquisition
* Sample Preparation:
o Accurately weigh ~10-20 mg of 1,4-Dimethoxybutan-2-one.
o Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCIs) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
o Transfer the solution to a clean, dry 5 mm NMR tube.
* Spectrometer Preparation:
o Insert the sample into the spectrometer.[5]
o Lock the spectrometer field onto the deuterium signal of the CDCls solvent. This ensures field stability during acquisition.
o Shim the magnetic field to maximize homogeneity. This is a critical step to achieve sharp peaks and high resolution. An automated shimming rot
o Tune and match the probe for both the *H and 13C frequencies to ensure maximum signal transfer and sensitivity.[5]
o 1H Spectrum Acquisition:

o Set the spectral width to cover the expected range (e.g., -1 to 11 ppm).

o]

Use a 45° pulse angle for a good compromise between signal intensity and allowing for faster repetition.[6]

o

Set the acquisition time to ~4 seconds to ensure adequate digital resolution.

o Set the relaxation delay to 2 seconds. For fully quantitative results, this delay should be at least 5 times the longest T1 relaxation time of any prof

o

Acquire 16 scans for a good signal-to-noise ratio (S/N).
e 13C Spectrum Acquisition:

Switch the nucleus to 13C.

o

(o]

Set the spectral width to cover the full range of organic carbons (e.g., 0 to 220 ppm).

o Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon and provide a Nuclear Overhaust

o

Acquire a sufficient number of scans (e.g., 512 or more) to achieve a good S/N, as 13C has a low natural abundance.[7]

» Data Processing:
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o

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

o Phase the spectra to ensure all peaks are in pure absorption mode.

o

Calibrate the *H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the 3C spectrum by setting the CDClIs triplet to 77.16 ppm.

o

Integrate the H spectrum to determine the relative ratios of protons.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For a volatile, neutra

Expertise & Causality: Predicting the Fragmentation Pattern

Upon electron impact, the molecule will form a molecular ion (M*s), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. This ion i:

Table 2: Predicted EI-MS Fragmentation for 1,4-Dimethoxybutan-2-one

mlz Predicted Frac
132 [CeH1203]*e
101 [M - OCHs]*
87 [CH3OCH2C(O)(
75 [CH3OCH=C(0)]
57 [CH3CH2CH2C(¢
45 [CH20CHs]*

Trustworthiness: A Self-Validating GC-MS Protocol

This protocol ensures reliable separation and mass analysis, with checks to validate instrument performance.[10][11]
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Caption: Standard workflow for GC-MS analysis of a volatile organic compound.
Step-by-Step Protocol for GC-MS Analysis
o Sample Preparation:
o Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as methanol or ethyl acetate.
o Filter the sample through a 0.22 um syringe filter if any particulate matter is present.
« Instrument Setup & Calibration:
o GC Conditions:
= |njector Temperature: 250°C.
= Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 pm).
= Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
= Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes. This gradient ensures separation of
o MS Conditions:
= |on Source: Electron lonization (El) at 70 eV.

= Source Temperature: 230°C.
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= Mass Analyzer: Quadrupole, scanning a mass range of m/z 40-300.

= Run a system suitability check (e.g., with PFTBA) to ensure mass accuracy and resolution.

« Data Acquisition:

o Inject 1 pL of the prepared sample using a split injection mode (e.g., 50:1 split ratio) to avoid overloading the column.

o Acquire the data, recording the Total lon Chromatogram (TIC) and the mass spectrum for the peak corresponding to 1,4-Dimethoxybutan-2-on
« Data Analysis:

o ldentify the peak for the compound in the TIC.

o Analyze the mass spectrum of this peak. Confirm the presence of the molecular ion (m/z 132) and compare the observed fragment ions with the

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. Each functional group abso

Expertise & Causality: Predicting the IR Spectrum

For 1,4-Dimethoxybutan-2-one, we expect to see strong absorptions corresponding to the C=0 (ketone) and C-O (ether) bonds.[12][13]

Table 3: Predicted IR Absorption Frequencies for 1,4-Dimethoxybutan-2-one

Wavenumber (cm?) Vibration Type
~1715 C=0 Stretch
2950-2850 C-H Stretch

~1100 C-O Stretch
1450-1350 C-H Bend (Scissoring)

Trustworthiness: A Self-Validating ATR-IR Protocol

Attenuated Total Reflectance (ATR) is a modern IR sampling technique that is ideal for liquid samples. It requires minimal sample preparation and is t
Step-by-Step Protocol for ATR-IR Spectroscopy
« Instrument Preparation:
o Ensure the ATR crystal (typically diamond or ZnSe) is clean. Clean with a soft tissue dampened with isopropanol and allow it to fully evaporate.
o Collect a background spectrum. This is a crucial self-validating step that measures the ambient atmosphere (COz, H20) and the instrument's res
« Sample Analysis:
o Place one to two drops of neat 1,4-Dimethoxybutan-2-one directly onto the center of the ATR crystal, ensuring the crystal surface is fully covere
o Collect the sample spectrum. The instrument will automatically subtract the background.
+ Clean-up and Data Interpretation:
o Clean the ATR crystal thoroughly with isopropanol.

o Analyze the resulting spectrum, identifying the key absorption bands and comparing them to the predicted values in Table 3.
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Conclusion

This guide provides a comprehensive, predictive, and procedural framework for the complete spectroscopic characterization of 1,4-Dimethoxybutan
fundamental principles and best practices, ensures the scientific integrity required for advanced research and development.
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' Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea
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